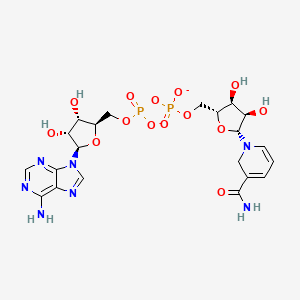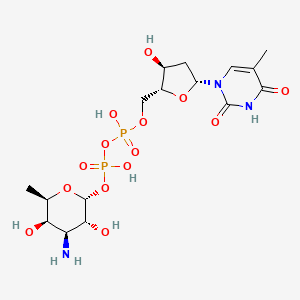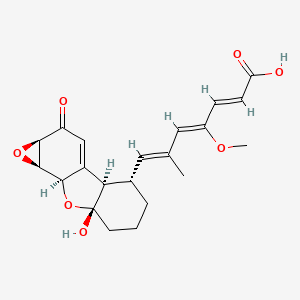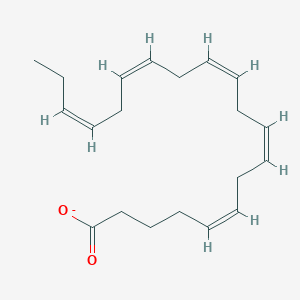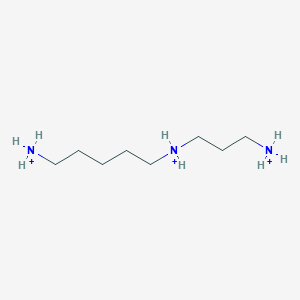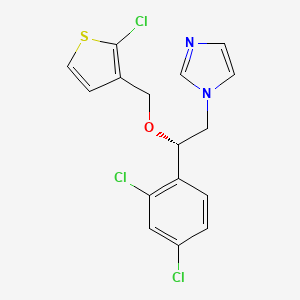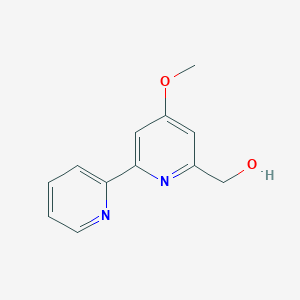
Caerulomycin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caerulomycin F is a pyridine alkaloid that is 2,2'-bipyridine substituted at position 6 by a hydroxymethyl group and at position 4 by a methoxy group. Isolated from the marine-derived actinomycete Actinoalloteichus cyanogriseus, it exhibits antineoplastic activity. It has a role as an antineoplastic agent, a bacterial metabolite and a marine metabolite. It is a member of bipyridines, a pyridine alkaloid, a monohydroxypyridine and an aromatic ether. It derives from a hydride of a 2,2'-bipyridine.
Applications De Recherche Scientifique
Immunosuppressive Effects
Caerulomycin A (CaeA), a compound closely related to Caerulomycin F, has been identified as a potent immunosuppressive agent. Studies have shown that CaeA can deplete cellular iron content, which is crucial for various biological processes including immune response. This property makes it a significant substance for the development of new immunosuppressive drugs, especially for applications such as organ transplantation and treatment of autoimmune diseases (Kaur, Srivastava, Sharma, & Jolly, 2015)(Kaur et al., 2015).
T Cell Activity Suppression
Another critical aspect of Caerulomycin A's immunosuppressive properties is its ability to inhibit T cell activity. Research has demonstrated that CaeA suppresses T cell activation and interferon-gamma secretion, thereby influencing the immune system's response to transplants and potentially aiding in graft survival (Singla et al., 2014)(Singla et al., 2014).
Regulatory T Cells Expansion
Caerulomycin A has been found to play a role in expanding regulatory T cells (Tregs), which are essential for maintaining immune tolerance. By enhancing the transforming growth factor-beta (TGF-β)-Smad3 signaling pathway and suppressing interferon-gamma (IFN-γ)-STAT1 signaling, CaeA supports the generation of Tregs. This action is significant for potential treatments of autoimmune diseases (Gurram, Kujur, Maurya, & Agrewala, 2014)(Gurram et al., 2014).
Antibiotic Properties
Caerulomycins, including this compound, are known for their antibiotic properties. The synthesis and characterization of different Caerulomycins highlight their potential as effective antibiotics (Mongin et al., 2002)(Mongin et al., 2002).
Influence on Intestinal Microbiota
Recent research on Caerulomycin A has revealed its impact on the intestinal microbiota in rats. The findings suggest that CRM A could influence the intestinal flora by inhibiting harmful species and promoting beneficial bacteria, which may contribute to its anti-tumor activity against human colorectal cancer (Zhang, Lan, Cui, & Zhu, 2020)(Zhang et al., 2020).
Cytotoxic Properties
This compound, along with other Caerulomycins, has demonstrated cytotoxic properties against various cell lines. This suggests a potential application in cancer treatment, especially considering its effectiveness against certain cancer cell lines (Fu et al., 2011)(Fu et al., 2011).
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C12H12N2O2/c1-16-10-6-9(8-15)14-12(7-10)11-4-2-3-5-13-11/h2-7,15H,8H2,1H3 |
Clé InChI |
PELLYAWYWQZSJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)C2=CC=CC=N2)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




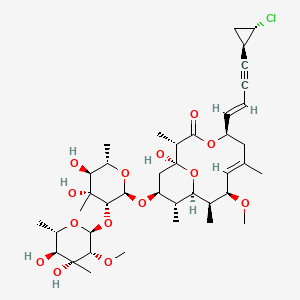

![3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1261242.png)
